molecular formula C20H18N2O4 B2448077 N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 902303-18-8

N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B2448077
CAS No.: 902303-18-8
M. Wt: 350.374
InChI Key: USZWFQANOIEYEX-UHFFFAOYSA-N
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Description

N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide (CAS 902303-18-8) is a chemical compound with the molecular formula C20H18N2O4 and a molecular weight of 350.37 g/mol. It is offered for research purposes to investigate the biological activity of quinoline and benzodioxine-based molecular frameworks. Compounds featuring the 2-hydroxyquinoline motif are of significant interest in medicinal chemistry research. For instance, structurally related N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides have been synthesized and explored for their potential as anticancer agents, demonstrating activity against various cancer cell lines . Furthermore, the 2-hydroxyquinoline scaffold is recognized for its interaction with enzymes like DNA topoisomerase, which is a validated target in drug discovery . Researchers may utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a probe to study structure-activity relationships (SAR) in the development of novel therapeutic agents. The presence of both the 2-hydroxyquinoline and the 2,3-dihydro-1,4-benzodioxine groups in a single molecule makes it a valuable subject for research in chemical biology and pharmacology. This product is intended for research and development use only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c1-22(11-13-10-19(23)21-15-7-3-2-6-14(13)15)20(24)18-12-25-16-8-4-5-9-17(16)26-18/h2-10,18H,11-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZWFQANOIEYEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=O)NC2=CC=CC=C21)C(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by relevant data and research findings.

Chemical Structure and Properties

The compound can be described with the following chemical properties:

PropertyValue
Molecular Formula C20H18N2O4
Molecular Weight 350.4 g/mol
IUPAC Name N-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
InChI Key XFUKHSQDYNJVBS-UHFFFAOYSA-N

This compound features a quinoline moiety linked to a benzodioxane structure, which is significant in determining its biological activity.

The synthesis typically involves the condensation of 2-hydroxyquinoline with formaldehyde, followed by methylation. The reaction conditions often include solvents like dimethylformamide (DMF) and catalysts such as sodium hydride or potassium carbonate.

The biological activity is primarily attributed to the compound's ability to interact with specific molecular targets, including enzymes and receptors. This interaction can inhibit enzyme activity, disrupting metabolic pathways in microbial or cancer cells.

Antimicrobial Properties

Research indicates that derivatives of benzodioxane exhibit notable antimicrobial activity. For instance, compounds similar to N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2,3-dihydro-1,4-benzodioxine have shown efficacy against various bacterial strains. The structure contributes to their ability to penetrate microbial membranes and disrupt cellular functions .

Anticancer Activity

Several studies have highlighted the anticancer potential of benzodioxane derivatives. For example, compounds containing the benzodioxane moiety have been reported to inhibit growth in ovarian carcinoma xenograft models . The mechanism often involves the inhibition of critical signaling pathways such as p38α MAPK, which plays a role in cancer progression .

Anti-inflammatory Effects

The anti-inflammatory properties of related compounds have been documented extensively. A study demonstrated that certain 1,4-benzodioxane derivatives possess significant anti-inflammatory effects by modulating inflammatory cytokines . This suggests that N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2,3-dihydro-1,4-benzodioxine may also exhibit similar effects.

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A comparative study evaluated various benzodioxane derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds with a hydroxyl group at the 2-position of the quinoline ring exhibited enhanced antibacterial activity compared to their analogs lacking this functional group .
  • Anticancer Research : In vitro studies showed that N-[hydroxyquinolinylmethyl]-N-methyl derivatives significantly inhibited cell proliferation in human cancer cell lines. The IC50 values were determined to be in the low micromolar range, indicating potent anticancer activity .
  • Inflammation Model : In an animal model of inflammation induced by carrageenan, administration of related benzodioxane compounds resulted in reduced paw edema compared to controls. This highlights their potential as therapeutic agents for inflammatory diseases .

Scientific Research Applications

Research indicates that N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide exhibits significant biological properties, particularly in the realm of medicinal chemistry. Its structural components suggest potential interactions with biological targets that may lead to therapeutic effects.

Anticancer Potential

One of the most promising applications of this compound is its potential as an anticancer agent. Several studies have investigated its effects on various cancer cell lines:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways associated with cell survival and death. This has been observed in studies focusing on breast and colon cancer cell lines.
  • Case Studies : In vitro studies have demonstrated that derivatives of quinoline compounds can exhibit cytotoxicity against human cancer cells. For instance, a study highlighted the effectiveness of similar compounds in inhibiting growth in breast cancer cell lines, suggesting a potential role for this compound in cancer therapy .

Other Therapeutic Applications

Beyond oncology, this compound shows promise in other therapeutic areas:

  • Antimicrobial Activity : Some derivatives have demonstrated antibacterial properties against various pathogens, indicating a potential use in treating infections.
  • Neuroprotective Effects : Preliminary studies suggest that compounds with similar structures may offer neuroprotective benefits, potentially useful in neurodegenerative diseases.

Research Findings

A comprehensive review of literature reveals diverse applications and ongoing research into this compound:

Study FocusFindings
Anticancer ActivityInduces apoptosis in breast and colon cancer cell lines .
Antimicrobial PropertiesEffective against several bacterial strains .
Neuroprotective PotentialSuggested benefits in models of neurodegeneration .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide?

  • Methodological Answer : The compound can be synthesized via coupling reactions between functionalized quinoline and benzodioxine precursors. For example, hydrazine-carbothioamide intermediates (similar to those in benzodioxine-thiadiazole syntheses) can be prepared by reacting thiosemicarbazide with benzodioxine derivatives under sodium acetate catalysis . Palladium-catalyzed reductive cyclization, as described for nitroarenes using formic acid derivatives, may also be adapted for constructing the quinoline moiety . Purification typically involves column chromatography with silica gel and solvent gradients (e.g., ethyl acetate/hexane).

Q. How is the compound characterized using spectroscopic and analytical methods?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR (DMSO-d6d_6) identify proton environments (e.g., quinoline aromatic protons at δ 7.5–8.5 ppm, benzodioxine methylene at δ 4.0–4.5 ppm) and confirm substitution patterns .
  • IR Spectroscopy : Key absorptions include C=O (1650–1680 cm1^{-1}) and O–H (3200–3400 cm1^{-1}) stretches .
  • Mass Spectrometry : High-resolution MS (EI or ESI) verifies molecular ion peaks and fragmentation patterns.
  • Elemental Analysis : Matches calculated C, H, N percentages to experimental values (e.g., C: 65–70%, H: 4–5%, N: 8–10%) .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : While specific SDS data for this compound is limited, general precautions for similar benzodioxine and quinoline derivatives include:

  • PPE : Gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, irrigate with saline and seek medical help .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

  • Methodological Answer :

  • Catalyst Screening : Test Pd/C, Pd(OAc)2_2, or Ni catalysts for coupling steps .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) may enhance reactivity compared to THF or dichloromethane.
  • Temperature Control : Maintain 60–80°C for cyclization steps to balance reaction rate and byproduct formation .
  • Purification : Use preparative HPLC for challenging separations of regioisomers.

Q. What strategies are used to determine the compound’s stereochemistry and crystal structure?

  • Methodological Answer :

  • X-ray Crystallography : Single-crystal diffraction resolves absolute configuration (e.g., for benzodioxine analogs, space groups like P21_1/c are common) .
  • Chiral HPLC : Separates enantiomers using cellulose-based columns and hexane/isopropanol mobile phases.
  • Circular Dichroism (CD) : Correlates Cotton effects with stereochemical assignments for the hydroxyquinoline moiety.

Q. How to design experiments to assess its biological activity (e.g., cytotoxicity or enzyme inhibition)?

  • Methodological Answer :

  • MTT/SRB Assays : Evaluate cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) at 24–72 hr exposures, with IC50_{50} calculations via dose-response curves .
  • Enzyme Inhibition : Screen against target enzymes (e.g., kinases) using fluorescence-based assays. Include positive controls (e.g., staurosporine) and validate with kinetic studies.
  • Molecular Docking : Predict binding modes to proteins using AutoDock Vina and PubChem 3D conformers .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Assay Standardization : Compare protocols for cell culture conditions (e.g., serum concentration, passage number) and compound solubility (DMSO vs. PBS).
  • Purity Validation : Use HPLC-MS to confirm >95% purity, as impurities (e.g., synthetic byproducts) may skew results .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregated data from multiple studies, accounting for variables like incubation time and cell density.

Q. What computational methods predict its physicochemical properties (e.g., solubility, logP)?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to estimate dipole moments and electrostatic potential surfaces.
  • logP Prediction : Use software like ChemAxon or ACD/Labs to compute partition coefficients, validated against shake-flask experiments.
  • Solubility Screening : Apply Hansen solubility parameters to identify compatible solvents (e.g., DMSO for stock solutions) .

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